molecular formula C10H8O2 B1582923 Methyl phenylpropiolate CAS No. 4891-38-7

Methyl phenylpropiolate

Cat. No.: B1582923
CAS No.: 4891-38-7
M. Wt: 160.17 g/mol
InChI Key: JFGWPXKGINUNDH-UHFFFAOYSA-N
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Description

Methyl phenylpropiolate is an organic compound with the chemical formula C10H8O2. It is a colorless to pale yellow liquid with a distinct aroma. This compound is widely used in organic synthesis and serves as a synthetic intermediate for various aromatic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenylpropiolate is commonly synthesized through the esterification reaction of phenylpropiolic acid and methanol. An acid catalyst, such as sulfuric acid or azodicarbonamide, is often used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl phenylpropiolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl phenylpropiolate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl phenylpropiolate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The compound’s reactivity is largely influenced by the presence of the triple bond and the ester functional group, which makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • Ethyl phenylpropiolate
  • Methyl propiolate
  • Phenylpropiolic acid
  • Dimethyl acetylenedicarboxylate
  • Phenylacetylene

Comparison: Methyl phenylpropiolate is unique due to its specific reactivity and the presence of both the phenyl and ester groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various applications .

Properties

IUPAC Name

methyl 3-phenylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGWPXKGINUNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197637
Record name Phenylpropynoic acid methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4891-38-7
Record name Phenylpropynoic acid methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylpropynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Phenylpropiolate
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Synthesis routes and methods I

Procedure details

A solution of phenylacetylene (10, 2 mmol), chlorohydroquinone(HQ-Cl) (0.4 mmol), molybdovanadophosphate (NPMoV) (35 mg) and palladium (II) acetate (50 mg) in methanol (10 mL) is stirred under CO/O2 (10 atm/0.5 atm) at 25° C. for 15 h. The reaction is then quenched with wet ether and the product is extracted with n-hexane. After removal of the solvent under reduced pressure, the product is isolated by column chromatography over silica gel (hexane:ethyl acetate 5:1) to give pure methyl phenylpropiolate.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis method of Example 7-(1) was applied. Phenylpropiolic acid (5.16 g), : 1,2-dichloroethane (40 ml), methanol (5 ml) and concentrated sulfuric acid (0.2 ml) were used as reagents to quantitatively give a colorless transparent liquid.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Phenylpropiolic acid was synthesized according to the method as described in J. Chem. Soc., Vol. 83, page 1154. To a mixture of 42 g of phenylpropiolic acid and 50 ml of methylene chloride was added 42 ml of thionyl chloride, and the mixture was mildly refluxed by heating on a water bath. After the completion of the generation of gas, the solvent and excessive thionyl chloride were distilled off under reduced pressure. The pale yellow liquid thus obtained was gradually added to 300 ml of methanol under cooling with ice. After being allowing to stand overnight, the solvent was distilled off under a reduced pressure, and the residual liquid was washed with water and dried to obtain 44.5 g of almost pure methyl phenylpropiolate.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl phenylpropiolate?

A1: this compound has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound displays characteristic signals in various spectroscopic techniques:

  • NMR: The 1H and 13C NMR spectra reveal distinct peaks corresponding to the aromatic protons, the methyl ester group, and the acetylenic carbon. [, ]
  • IR: A strong absorption band around 2200 cm-1 corresponds to the carbon-carbon triple bond stretching vibration. []

Q3: How does this compound react with phosphines?

A4: this compound undergoes nucleophilic addition reactions with phosphines. The reaction proceeds via attack of the phosphine on the electron-deficient triple bond, forming a vinylphosphonium salt intermediate. [, ] This intermediate can undergo various transformations depending on the reaction conditions. For instance, in the presence of an alcohol, methanolysis can occur, leading to the formation of (Z)-methyl 2-methoxycinnamate. []

Q4: Can you elaborate on the role of this compound in [2+2] cycloaddition reactions?

A5: this compound acts as a dienophile in [2+2] cycloaddition reactions with certain dienes. For example, when irradiated with UV light in the presence of benzene, this compound forms a tetracyclo[3.3.0.02,4.03,6]octa-7-ene derivative. [] The reaction proceeds through a photochemically allowed pathway involving the excitation of the acetylene moiety. []

Q5: How does this compound behave in reactions with cyclic nitrones?

A6: this compound participates in highly stereospecific 1,3-dipolar cycloaddition reactions with cyclic nitrones. This reaction provides a pathway for the synthesis of novel heterocyclic ring systems, such as pyrrolo[1,2-b]isoxazoles. [] The regio- and stereoselectivity of the cycloaddition depend on the substituents on both the nitrone and the acetylene. []

Q6: What are the applications of this compound in synthesizing furan derivatives?

A7: this compound serves as a valuable building block in furan synthesis. One approach involves its reaction with mesoionic 1,3-oxathiolones, generated in situ from phenyl(thiocarbonyloxy)acetic acids. [] This reaction affords furan derivatives via a thermal cycloaddition followed by carbon oxysulfide elimination. []

Q7: Can this compound be used to synthesize coumarin derivatives?

A8: Yes, this compound is a key starting material in the synthesis of 4-arylcoumarins. [] A copper-catalyzed hydroarylation reaction with arylboronic acids in the presence of a base and a copper catalyst like Cu(OAc) allows for the efficient construction of the coumarin core. []

Q8: Have computational methods been employed to study this compound?

A9: Yes, computational studies have been performed on this compound, primarily focusing on its reactivity and reaction mechanisms. For instance, AM1 and DFT calculations have been used to investigate the transition state structures involved in its cycloaddition reactions with phospha-heterocycles. [, ] These studies provide valuable insights into the factors governing the regio- and stereoselectivity of these reactions.

Q9: What is the role of this compound in palladium chemistry?

A10: this compound is used as a substrate in palladium-catalyzed oxidative carbonylation reactions. These reactions offer an efficient route to synthesize this compound itself or other valuable compounds like N-substituted phthalimides. [, ] The palladium catalyst, often complexed with ligands like phosphines or nitrogen-containing compounds, plays a crucial role in activating the alkyne and facilitating the carbonylation process. [, ]

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